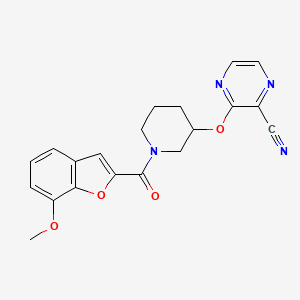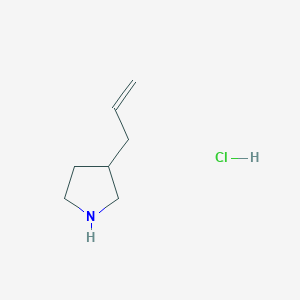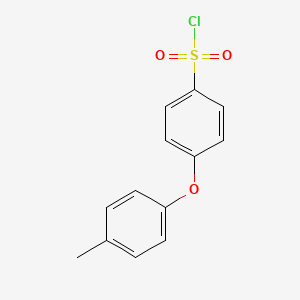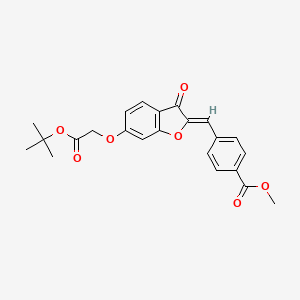
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H16N4OS3 and its molecular weight is 376.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodegradation and Structural Insights
Research on similar compounds, such as 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea, highlights the importance of understanding photodegradation mechanisms and the structural characterization of photoproducts. These studies are crucial for environmental sciences and materials engineering, especially in assessing the stability and degradation pathways of herbicides and other chemicals exposed to light (Moorman, Findak, & Ku, 1985).
Synthesis and Antimicrobial Activity
The synthesis and characterization of compounds like N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea have been explored for their antimicrobial properties. These studies provide a foundation for the development of new pharmaceuticals and antimicrobial agents, with detailed analysis of crystal structure and spectral properties to understand their interaction mechanisms (Zhang et al., 2017).
Innovative Synthesis Methods
Advancements in synthesis methods, such as those utilizing microwave irradiation for the efficient production of 1,3,4-thiadiazol-2-yl urea derivatives, are pivotal for chemical manufacturing. These methods offer potential for reducing reaction times and improving yields, which is beneficial for both research and industrial applications (Li & Chen, 2008).
Herbicide Selectivity and Action Mode
Understanding the selective action of thiadiazolyl urea herbicides provides insights into agricultural sciences, especially in developing more effective and selective herbicides. Studies have focused on the metabolic pathways and selectivity between different plant species, which can lead to the creation of herbicides with minimal environmental impact (Lee & Ishizuka, 1976).
Cytotoxicity and DNA-Topoisomerase Inhibition
Research on urea derivatives, including their cytotoxic effects and inhibition of DNA topoisomerases, highlights the potential for these compounds in cancer therapy. Understanding their antiproliferative action and molecular interactions can guide the development of new chemotherapeutic agents (Esteves-Souza et al., 2006).
Propiedades
IUPAC Name |
1-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS3/c1-10-5-6-11(2)12(8-10)9-23-16-20-19-15(24-16)18-14(21)17-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCPLNVNHIPLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2599778.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)
![3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599786.png)
![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)
![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)






